molecular formula C8H6O B081329 3-Hydroxyphenylacetylene CAS No. 10401-11-3

3-Hydroxyphenylacetylene

Cat. No. B081329
CAS RN: 10401-11-3
M. Wt: 118.13 g/mol
InChI Key: AODMJIOEGCBUQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-HPA has been utilized in the synthesis of polymeric films by electropolymerization, serving as supports for the immobilization of biomolecules in electrochemical biosensors. A systematic quantum mechanical study supported the elucidation of the mechanism of 3-HPA electropolymerization, proposing a mechanism involving the formation of polyethers from the coupling of phenoxide radicals and radicals based on the aromatic ring (Ferreira et al., 2012).

Molecular Structure Analysis

Molecular modeling studies on 3-HPA and its derivatives contribute significantly to understanding their potential for forming polymers and other complex structures. Density Functional Theory (DFT) methods have been applied to investigate the intermediates and probable oligomers formed during electropolymerization, providing insights into the molecular structure and the main route of formation of polymeric films (Ferreira et al., 2012).

Chemical Reactions and Properties

3-HPA serves as a novel, fluorogenic, and chromogenic probe for bacterial enzymes known to degrade toluene via meta ring fission, demonstrating its reactivity and functional applicability in microbiological labeling (Kauffman et al., 2003). This highlights its chemical reactivity and applicability in detecting and studying microbial degradation processes.

Scientific Research Applications

  • Fluorescent Labeling of Bacteria : Kauffman et al. (2003) demonstrated the use of 3-HPA as a novel probe for bacterial enzymes that degrade toluene via meta ring fission, facilitating fluorescent labeling of these bacteria (Kauffman et al., 2003).

  • Synthesis of Acetylene-Terminated Resins : Williams et al. (1990) developed a biotransformation procedure for synthesizing intermediates from 3-HPA, used in manufacturing acetylene-terminated resins (Williams et al., 1990).

  • Electropolymerization in Biosensors : Ferreira et al. (2012) explored the use of 3-hydroxyphenylacetic acid (3-HPA) in the synthesis of polymeric films via electropolymerization. These films serve as supports for immobilizing biomolecules in electrochemical biosensors (Ferreira et al., 2012).

  • Synthesis of High-Value Specialty Chemicals : Moriarty et al. (1997) discussed the application of 3-HPA in the synthesis of α-functionalized acetophenone derivatives, a process significant in the field of organic synthesis (Moriarty et al., 1997).

  • Antioxidant and Pharmaceutical Building Block : Napora‐Wijata et al. (2014) reported a method for producing 3‐Hydroxytyrosol (3‐HT), a phenolic antioxidant used in various pharmaceuticals, from 3,4‐dihydroxyphenylacetic acid (Napora‐Wijata et al., 2014).

  • Molecular Structure and Microbiological Activity : Samsonowicz et al. (2017) studied the molecular structure of 3-hydroxyphenylacetates and their microbiological activity, highlighting the relationship between their structure and biological function (Samsonowicz et al., 2017).

Safety And Hazards

3-Hydroxyphenylacetylene is classified as harmful if swallowed and can cause serious eye damage . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, and taking precautionary measures against static discharges .

properties

IUPAC Name

3-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODMJIOEGCBUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146218
Record name 3-Hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylphenol

CAS RN

10401-11-3
Record name 3-Hydroxyphenylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyphenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of PdCl2(PPh3)2 (46 mg, 0.04 mmol), CuI (15 mg, 0.08 mmol), and Et3N (0.303 g, 0.42 mL, 3 mmol) in 10 mL of THF under nitrogen was added 3-iodophenol (0.440 g, 2 mmol) by syringe. The reaction mixture was cooled to 0° C., and trimethylsilylacetylene (0.206 g, 0.30 mL, 2.1 mmol) was added dropwise over 30 min. The reaction mixture was stirred at room temperature overnight and was filtered through Celite to remove Pd and Cu catalysts. Column chromatography (n-hexane/Acetone 6:1) yielded 3-(2-(trimethylsilyl)ethynyl)phenol (380 mg, 2.0 mmol, >99%) as a light brown oil. This compound was diluted with THF (6 mL) and MeOH (6 mL), and 10% aqueous KOH (6 mL) was added. After stirring for 2 hr, the reaction mixture was neutralized by 1 N HCl and evaporated, extracted with CH2Cl2, and dried (Na2SO4). Column chromatography (n-hexane/acetone 5:1) yielded 3-ethynylphenol (162.8 mg, 70%) as a yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
MG Williams, PE Olson, KJ Tautvydas… - Applied microbiology …, 1990 - Springer
… A biotransformation procedure has been developed to prepare intermediates for the synthesis of 3hydroxyphenylacetylene (3-HPA), a high-value specialty chemical used in the …
Number of citations: 24 link.springer.com
ME Kauffman, WK Keener, SR Clingenpeel… - Journal of …, 2003 - Elsevier
3-Hydroxyphenylacetylene (3-HPA) served as a novel, activity-dependent, fluorogenic and chromogenic probe for bacterial enzymes known to degrade toluene via meta ring fission of …
Number of citations: 16 www.sciencedirect.com
J Kagle, AG Hay - Applied microbiology and biotechnology, 2006 - Springer
… of the 3-hydroxyphenylacetylene standard (9.22 min). 3-Hydroxyphenylacetylene was used as … to hydroxylate both 2- and 3-hydroxyphenylacetylene to the same ethynylcatechol, as the …
Number of citations: 8 link.springer.com
KH Lee, DH Cho, YM Kim, SJ Moon… - Energy & …, 2017 - pubs.rsc.org
… In this work, the sodium salt of 3-hydroxyphenylacetylene acted directly as the end-group cross-linker, and it was cross-linked by thermal treatment at 180 C. The gel fraction and …
Number of citations: 257 pubs.rsc.org
KS Shinde, P Michael, WH Binder - Macromolecular Chemistry and … - Wiley Online Library
… of TPU, a MOF, containing 4.66 % copper, catalyzes the fluorogenic CuAAC between the non-fluorescent precursor dyes, 8-azidonaphthalen-2-ol and 3-hydroxyphenylacetylene. After …
Number of citations: 0 onlinelibrary.wiley.com
V Kelsen, B Wendt, S Werkmeister, K Junge… - Chemical …, 2013 - pubs.rsc.org
… Partial hydrogenation of 3-hydroxyphenylacetylene proved the possibility of modulating the hydrogenation properties of the nanoparticles presumably through the coordination of the …
Number of citations: 107 pubs.rsc.org
S Günther, W Geyer, H Harms, S Müller - Journal of microbiological …, 2007 - Elsevier
… pickettii PKO1 (TpMO pathway) were tested towards their ability to transform the surrogate substrates phenylacetylene (PA), 3-hydroxyphenylacetylene (3-HPA), cinnamonitrile and …
Number of citations: 7 www.sciencedirect.com
ME Kauffman, ME Kauffman… - AGU Fall Meeting …, 2001 - ui.adsabs.harvard.edu
… In this study, 3-hydroxyphenylacetylene (3-HPA) was identified as an activity-dependent enzymatic probe for the detection of three of the four known toluene oxygenase enzymes …
Number of citations: 0 ui.adsabs.harvard.edu
JJ Harrison, CM Selwitz… - 1979 - apps.dtic.mil
UNCLASSIFIED AD NUMBER NEW LIMITATION CHANGE FROM AUTHORITY THIS PAGE IS UNCLASSIFIED Page 1 UNCLASSIFIED AD NUMBER ADB045498 NEW LIMITATION …
Number of citations: 1 apps.dtic.mil
KH Lee - 2017 - repository.hanyang.ac.kr
… In this work, the sodium salt of 3-hydroxyphenylacetylene acted directly as the end-group cross-linker, and it was cross-linked by thermal treatment at 180 oC. The gel fraction and …
Number of citations: 0 repository.hanyang.ac.kr

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